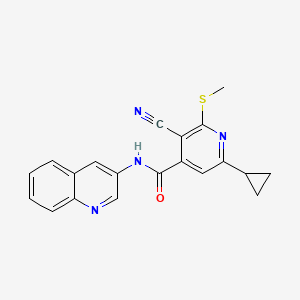

![molecular formula C9H5N3O2 B2356358 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019022-01-5](/img/structure/B2356358.png)

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid

Descripción general

Descripción

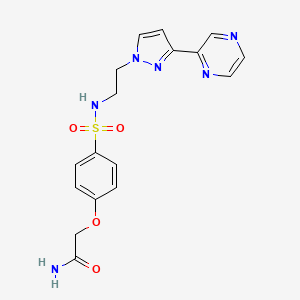

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A convenient gold-catalyzed strategy for the synthesis of imidazo[1,2-a]pyridine derivatives has been developed via gold carbene complexes .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. The recent synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Aplicaciones Científicas De Investigación

Synthesis and Antiinflammatory Activity

- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acids : A series of these compounds have been synthesized and evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, suggesting their potential in pharmaceutical applications (Abignente et al., 1982).

Combinatorial Chemistry in Medicinal Sciences

- Synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic Acids : This research demonstrates the use of a one-pot procedure for synthesizing these compounds, highlighting their relevance in medicinal and biological sciences (Marandi, 2018).

Chemical Synthesis Techniques

- Copper-Mediated Synthesis : A study detailing a copper-mediated three-component approach for synthesizing 3-cyanoimidazo[1,2-a]pyridines from 2-aminopyridines, acetophenones, and benzyl cyanide. This research provides insight into advanced chemical synthesis techniques (Wen, Lu, & Wang, 2015).

Anticancer Agents

- Organometallic Complexes : The synthesis and characterization of organometallic complexes with potential as cyclin-dependent kinase inhibitors for cancer treatment are discussed in this study, indicating the compound's role in oncology (Stepanenko et al., 2011).

Novel Synthesis Approaches

- 3-Aminoimidazo[1,2-a]pyridines and -pyrazines : A condensation reaction method for synthesizing these compounds is described, showcasing innovative approaches in chemical synthesis (Shaabani, Soleimani, & Maleki, 2007).

Antifungal Activity

- Tetrahydroimidazo[1,2-a]pyridine Derivatives : This research focused on synthesizing new derivatives and evaluating their anticandidal activity, demonstrating the compound's potential in antifungal therapies (Ozdemir et al., 2010).

Antibacterial Agents

- Condensed-Heterocyclic Azolium Cephalosporins : The study explored the antibacterial activity of cephalosporins with imidazo[1,2-a]pyridine substituents, indicating their use in developing new antibiotics (Nishimura et al., 1991).

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

7-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-6-1-2-12-7(9(13)14)5-11-8(12)3-6/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXFOUZASFACNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2C(=O)O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)

![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)

![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)

![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)